molecular formula C24H27N3O B2572632 1-Benzhydryl-3-(4-(dimethylamino)phenethyl)urea CAS No. 1211098-05-3

1-Benzhydryl-3-(4-(dimethylamino)phenethyl)urea

Cat. No.: B2572632
CAS No.: 1211098-05-3
M. Wt: 373.5
InChI Key: QAAYDVZMSTVMOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzhydryl-3-(4-(dimethylamino)phenethyl)urea, also known as DMBA, is a synthetic compound. It is a member of the benzhydryl compounds, a group of organic compounds whose parent structures include diphenylmethane (which is two benzene rings connected by a single methane), with any number of attached substituents .

Scientific Research Applications

Biomonitoring of Chemical Exposure

Several studies highlight the importance of biomonitoring in assessing occupational exposure to hazardous chemicals, such as benzene. Biomarkers like trans,trans-Muconic acid and S-phenylmercapturic acid are used to evaluate exposure levels and understand the metabolic pathways involved in processing these chemicals. These biomarkers provide insights into the body's response to chemical exposure and the potential health risks associated with it (Ducos et al., 1992); (Ghittori et al., 1995).

Metabolic Implications of Chemical Exposure

Research also delves into the metabolic implications of exposure to toxic substances. The metabolism of chemicals like benzene involves converting them into more water-soluble compounds for excretion. This process is influenced by various factors, including genetic polymorphisms, which can affect the efficiency of metabolite formation and elimination. Studies on the variability in benzene metabolism highlight the role of genetic differences in determining individual susceptibility to the adverse effects of chemical exposure (Rossi et al., 1999).

Properties

IUPAC Name

1-benzhydryl-3-[2-[4-(dimethylamino)phenyl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O/c1-27(2)22-15-13-19(14-16-22)17-18-25-24(28)26-23(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-16,23H,17-18H2,1-2H3,(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAYDVZMSTVMOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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